Cas no 850787-22-3 (ethyl N-(4-aminocyclohexyl)carbamate)
ethyl N-(4-aminocyclohexyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,(4-aminocyclohexyl)-, ethyl ester (9CI)
- ethyl N-(4-aminocyclohexyl)carbamate
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ethyl N-(4-aminocyclohexyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E902910-10mg |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | E902910-50mg |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | E902910-100mg |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 100mg |
$ 230.00 | 2022-06-02 | ||
| Enamine | EN300-177571-0.05g |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 95.0% | 0.05g |
$101.0 | 2025-02-20 | |
| Enamine | EN300-177571-0.1g |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 95.0% | 0.1g |
$152.0 | 2025-02-20 | |
| Enamine | EN300-177571-0.25g |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 95.0% | 0.25g |
$216.0 | 2025-02-20 | |
| Enamine | EN300-177571-0.5g |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 95.0% | 0.5g |
$407.0 | 2025-02-20 | |
| Enamine | EN300-177571-1.0g |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 95.0% | 1.0g |
$528.0 | 2025-02-20 | |
| Enamine | EN300-177571-2.5g |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 95.0% | 2.5g |
$1034.0 | 2025-02-20 | |
| Enamine | EN300-177571-5.0g |
ethyl N-(4-aminocyclohexyl)carbamate |
850787-22-3 | 95.0% | 5.0g |
$1530.0 | 2025-02-20 |
ethyl N-(4-aminocyclohexyl)carbamate Suppliers
ethyl N-(4-aminocyclohexyl)carbamate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on ethyl N-(4-aminocyclohexyl)carbamate
Professional Introduction to Ethyl N-(4-aminocyclohexyl)carbamate (CAS No. 850787-22-3)
Ethyl N-(4-aminocyclohexyl)carbamate (CAS No. 850787-22-3) is a significant compound in the field of pharmaceutical chemistry, exhibiting unique structural and functional properties that make it valuable for various applications. This compound, characterized by its cyclohexylamine moiety and carbamate functional group, has garnered attention due to its potential in drug development and biochemical research.
The molecular structure of ethyl N-(4-aminocyclohexyl)carbamate consists of a cyclohexyl ring substituted with an amine group at the 4-position, linked to a carbamate ester. This configuration imparts distinct chemical reactivity and solubility characteristics, making it a versatile intermediate in organic synthesis. The presence of the amine group allows for further functionalization, enabling the creation of more complex molecules with tailored biological activities.
In recent years, ethyl N-(4-aminocyclohexyl)carbamate has been explored in the context of medicinal chemistry for its potential role as a pharmacophore. The cyclohexylamine moiety is known for its ability to interact with biological targets, such as enzymes and receptors, due to its spatial and electronic properties. This has led to investigations into its use as a scaffold for developing novel therapeutic agents.
One of the most promising areas of research involving ethyl N-(4-aminocyclohexyl)carbamate is in the development of central nervous system (CNS) drugs. The cyclohexyl ring can enhance blood-brain barrier penetration, a critical factor for many CNS therapeutics. Preclinical studies have suggested that derivatives of this compound may exhibit properties useful in treating neurological disorders, including neurodegenerative diseases and pain management.
The carbamate functional group in ethyl N-(4-aminocyclohexyl)carbamate also contributes to its potential as a drug candidate. Carbamates are known for their ability to act as irreversible inhibitors of various enzymes, which can be advantageous in therapeutic applications. This property has been leveraged in the design of compounds targeting enzymes involved in inflammation and metabolic pathways.
Recent advancements in synthetic methodologies have enabled more efficient production of ethyl N-(4-aminocyclohexyl)carbamate, facilitating further research and development. Techniques such as asymmetric synthesis and catalytic hydrogenation have improved the yield and purity of this compound, making it more accessible for industrial applications. These advancements are crucial for translating laboratory discoveries into viable pharmaceuticals.
The compound's solubility profile is another key aspect that influences its utility in drug formulations. Ethyl N-(4-aminocyclohexyl)carbamate exhibits moderate solubility in both water and organic solvents, which is beneficial for formulating drugs into various dosage forms. This flexibility allows for the development of oral, injectable, and topical medications, broadening its potential therapeutic applications.
In conclusion, ethyl N-(4-aminocyclohexyl)carbamate (CAS No. 850787-22-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic chemistry, position it as a valuable tool for creating novel therapeutic agents. Further exploration into its biological activities and pharmacokinetic properties will continue to drive innovation in drug discovery.
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